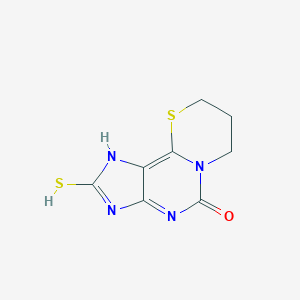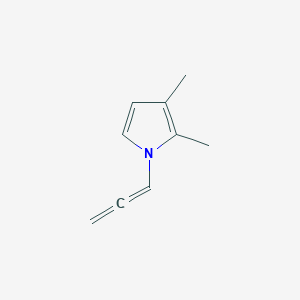
2,3-Dimethyl-1-propa-1,2-dienylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is a synthetic compound that belongs to the pyrrole family. It is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-propa-1,2-dienylpyrrole has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 and the nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole in lab experiments is its relatively low cost and ease of synthesis. Additionally, its structural similarity to other pyrrole-based compounds makes it a useful tool for investigating the mechanism of action of these compounds. However, one limitation of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research on 2,3-Dimethyl-1-propa-1,2-dienylpyrrole. One area of interest is the development of more efficient synthesis methods for producing specific regioisomers of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole and its potential interactions with other cellular targets.
Synthesis Methods
2,3-Dimethyl-1-propa-1,2-dienylpyrrole can be synthesized by the reaction of 2,3-dimethylbutadiene and pyrrole in the presence of a Lewis acid catalyst. The reaction yields a mixture of regioisomers, which can be separated by column chromatography.
Scientific Research Applications
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds. It is often used as a model compound for studying the mechanism of action of other pyrrole-based compounds.
properties
CAS RN |
152482-34-3 |
|---|---|
Product Name |
2,3-Dimethyl-1-propa-1,2-dienylpyrrole |
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c1-4-6-10-7-5-8(2)9(10)3/h5-7H,1H2,2-3H3 |
InChI Key |
JLFHPPGYANAECW-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=C=C)C |
Canonical SMILES |
CC1=C(N(C=C1)C=C=C)C |
synonyms |
1H-Pyrrole,2,3-dimethyl-1-(1,2-propadienyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



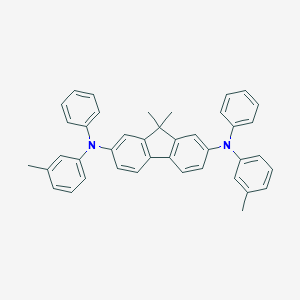
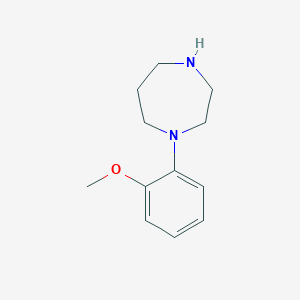
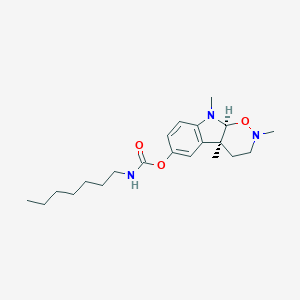
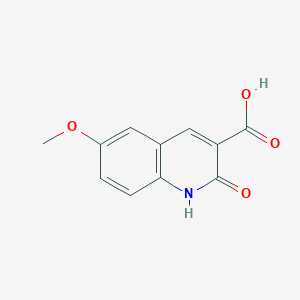
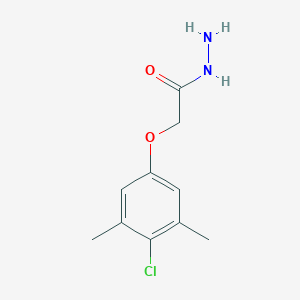
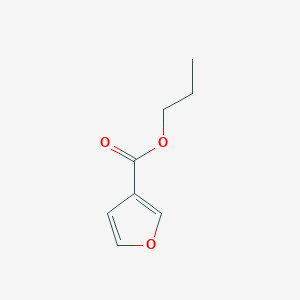
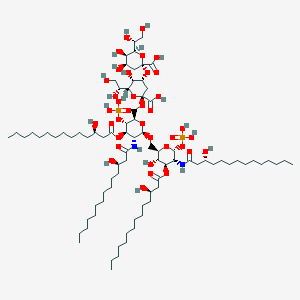
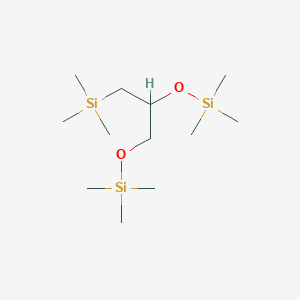
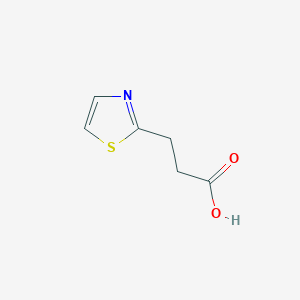
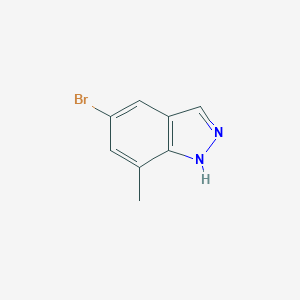


![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
